6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
This compound features a quinoline core substituted at three positions:
- Position 6: Chlorine atom.
- Position 3: 4-Fluorobenzenesulfonyl group (electron-withdrawing sulfonyl moiety with a para-fluorine substituent).
- Position 4: 4-(4-Fluorophenyl)piperazinyl group (a piperazine ring linked to a para-fluorophenyl group).
Properties
IUPAC Name |
6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDUJWFZKKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps, including:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the 6-chloro group: This step might involve chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-fluorobenzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Incorporation of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amines.
Scientific Research Applications
6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline Derivatives with Sulfonyl and Piperazine Substituents
3-[(4-Chlorophenyl)sulfonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]quinoline (CAS 866895-41-2)
- Key Differences :
- The sulfonyl group is attached to a 4-chlorophenyl ring instead of 4-fluorophenyl.
- The piperazinyl group has a 2-fluorophenyl substituent (vs. 4-fluorophenyl in the target compound).
- Implications: The chlorine on the sulfonyl phenyl may increase lipophilicity compared to fluorine.
6-Chloro-3-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]-4-phenylquinoline
- Key Differences :
- Replaces the sulfonyl group with a tetrazole ring linked to 4-fluorophenyl.
- Position 4 has a phenyl group instead of piperazine.
- Implications: The tetrazole group (acidic NH) may enhance solubility or hydrogen-bonding capacity compared to sulfonyl.
Quinoline Derivatives with Piperazinyl Carbonyl Groups
2-(4-Methoxyphenyl)-3-methyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline (CAS 545428-06-6)
- Key Differences: A carbonyl group bridges the piperazine and quinoline (vs. direct linkage in the target compound). The piperazine substituent is 3-(trifluoromethyl)phenyl (strongly electron-withdrawing).
- Implications :
- The carbonyl spacer may reduce conformational flexibility, affecting binding kinetics.
- The trifluoromethyl group enhances metabolic stability but may reduce solubility.
2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline (CAS 445254-48-8)
- Key Differences: Similar carbonyl-piperazine linkage but with a non-halogenated phenyl substituent. Position 2 has a 4-methylphenyl group.
Cinnoline and Other Heterocyclic Analogs
6-Chloro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (Compound 10c)
- Key Differences: Cinnoline core (two adjacent nitrogen atoms) replaces quinoline. Position 4 has a methyl group instead of the sulfonyl substituent.
- Implications: Cinnoline’s electronic structure may alter π-π stacking interactions compared to quinoline. Reduced steric bulk at position 3 (methyl vs. sulfonyl) could enhance solubility.
Positional Isomers and Halogen Variations
3-(4-Fluorobenzenesulfonyl)-4-[4-(3-fluorophenyl)piperazin-1-yl]quinoline (Hypothetical isomer)
- Key Differences :
- Fluorine substituents in meta positions on either aromatic ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₂₆H₂₁ClF₂N₃O₂S.
Biological Activity
The compound 6-chloro-3-(4-fluorobenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and various functional groups, enhances its biological activity, making it an attractive candidate for further research. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several key structural components:
- Chloro Group : Enhances binding affinity to biological targets.
- Fluorobenzenesulfonyl Moiety : Contributes to solubility and biological activity.
- Piperazine Ring : Associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to 6-chloro-3-(4-fluorobenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline exhibit significant anticancer activity. For instance, studies have shown that compounds with similar quinoline structures can inhibit the growth of cancer cell lines such as A549 (non-small cell lung cancer) with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-Chloroquinoline | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 5-Fluorouracil | 4.98 ± 0.41 | Chemotherapeutic agent, acts on DNA synthesis |
The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3, which is crucial for programmed cell death .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antibacterial properties. The presence of the chloro atom is believed to enhance its binding affinity to specific bacterial enzymes, potentially disrupting their function. This interaction could make it effective against resistant bacterial strains.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various quinoline derivatives on A549 cells, revealing that compounds with halogen substitutions exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
- The mechanism involved downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), indicating a shift towards apoptosis in treated cells .
-
Antibacterial Activity Assessment :
- In vitro tests demonstrated that derivatives similar to 6-chloro-3-(4-fluorobenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline showed significant inhibition against various bacterial strains, including those resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
